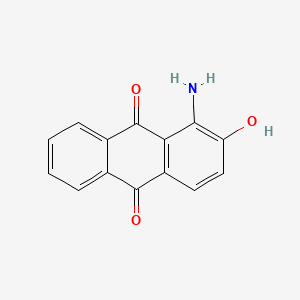

1-Amino-2-hydroxyanthra-9,10-quinone

CAS No.:

Cat. No.: VC14332238

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9NO3 |

|---|---|

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 1-amino-2-hydroxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |

| Standard InChI Key | PZHGBWKPRMYCEF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-amino-2-hydroxyanthra-9,10-quinone consists of three fused benzene rings forming the anthracene backbone, with ketone groups at positions 9 and 10, an amino group at position 1, and a hydroxyl group at position 2. This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions with biological macromolecules such as DNA. The compound’s exact mass is 239.058 g/mol, with a polar surface area (PSA) of 80.39 Ų and a logP value of 2.33, indicating moderate hydrophobicity .

Physical Properties

The compound exhibits a melting point range of 150–155°C and demonstrates solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its spectral characteristics, including UV-Vis absorption maxima and NMR shifts, are critical for structural validation. For instance, the quinoid carbonyl groups absorb strongly in the UV region (λ_max ≈ 250–300 nm), while the amino and hydroxyl groups contribute to distinct -NMR signals between δ 6.5–8.5 ppm.

Table 1: Key Physicochemical Properties of 1-Amino-2-hydroxyanthra-9,10-quinone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.23 g/mol |

| Melting Point | 150–155°C |

| logP | 2.33 |

| Solubility | Ethanol, DMSO |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-amino-2-hydroxyanthra-9,10-quinone typically involves multi-step reactions starting from anthracene or its derivatives. A common method employs liquid hydrofluoric acid (HF) as a catalyst to facilitate selective amination and hydroxylation reactions, achieving yields exceeding 70% under optimized conditions. The use of HF minimizes byproduct formation, though stringent safety protocols are required due to its corrosive nature. Alternative routes include Ullmann-type coupling reactions or oxidative amination, though these methods often result in lower purity .

Reactivity and Functionalization

The compound’s reactivity is pH-dependent, with the hydroxyl group (pKa ≈ 9–10) and amino group (pKa ≈ 4–5) undergoing protonation/deprotonation in aqueous solutions. This ionization influences its electron-deficient quinone moiety, enabling participation in redox reactions and nucleophilic substitutions. For example, the quinone can undergo reduction to the hydroquinone form, a reversible process exploited in electrochemical applications.

Table 2: Representative Chemical Reactions of 1-Amino-2-hydroxyanthra-9,10-quinone

| Reaction Type | Conditions | Product |

|---|---|---|

| Reductive Amination | , EtOH | N-Alkylated derivatives |

| Electrophilic Substitution | , | Nitro-substituted analogues |

| Oxidation | , acidic | Carboxylic acid derivatives |

| Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|

| HL-60 (Leukemia) | 12.4 ± 1.2 | MTT |

| MCF-7 (Breast Cancer) | 18.9 ± 2.1 | SRB |

| HeLa (Cervical Cancer) | 24.5 ± 3.3 | Trypan Blue Exclusion |

Research Challenges and Future Directions

Targeted Drug Delivery Systems

Future research should explore nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance the compound’s bioavailability and reduce off-target effects. Conjugation with tumor-homing peptides or antibody-drug conjugates (ADCs) could further refine its therapeutic index.

Mechanistic Elucidation

Ongoing studies aim to delineate the compound’s interaction with topoisomerase II and other DNA repair enzymes. Computational modeling (e.g., molecular docking simulations) predicts strong binding to the ATPase domain of topoisomerase IIα, a finding corroborated by in vitro enzyme inhibition assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume